Acetylsalicylic Anhydride-d8
Description
Acetylsalicylic Anhydride-d8 (C₁₈H₆D₈O₇) is a deuterium-labeled derivative of acetylsalicylic anhydride, containing eight deuterium atoms. It is primarily utilized in advanced pharmaceutical and biochemical research as an isotopic standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its enhanced stability due to deuterium substitution allows precise tracking of metabolic pathways and pharmacokinetic profiles of acetylsalicylic acid (ASA) derivatives, minimizing signal interference in analytical workflows .
Properties
Molecular Formula |
C₁₈H₆D₈O₇ |
|---|---|
Molecular Weight |
350.35 |
Synonyms |
2-(Acetyloxy)benzoic Acid 1,1’-Anhydride-d8; Salicylic Acid Acetate Anhydride-d8; _x000B_2-Acetoxybenzoic Anhydride-d8; Aspirin Anhydride-d8; Contraflu-d8; NSC 63848-d8; NSC 80056-d8; Pircan-d8; Vigal-d8; Acetylsalicylic Acid Impurity D-d8; |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetylsalicylic Acid (ASA)
- Structural Relationship : ASA (C₉H₈O₄) is the parent compound of Acetylsalicylic Anhydride-d6. The anhydride form is derived from the condensation of two ASA molecules, with deuterium replacing hydrogen in key positions.
- Functional Differences: Analytical Utility: While ASA is used therapeutically for its anti-inflammatory and antiplatelet effects, Acetylsalicylic Anhydride-d8 serves as a non-therapeutic isotopic tracer. Its deuterated structure enhances detection sensitivity in MS and NMR, unlike non-deuterated ASA, which may suffer from background noise . Stability: ASA hydrolyzes spontaneously to salicylic acid (SA) in aqueous environments, limiting its utility in long-term metabolic studies. In contrast, the deuterated anhydride exhibits slower hydrolysis rates, enabling prolonged observation of metabolite release .
Non-Deuterated Acetylsalicylic Anhydride
- Role as an Impurity: Non-deuterated acetylsalicylic anhydride (C₁₈H₁₄O₇) is identified as a degradation byproduct in aspirin tablets. It shares structural similarity with this compound but lacks deuterium, making it less stable and unsuitable for isotopic labeling .
- Research Applications: While the non-deuterated form is used in impurity profiling, the deuterated variant is preferred for pharmacokinetic studies due to its resistance to metabolic breakdown .
Salicylic Acid (SA)
- Metabolic Relationship: SA is the primary metabolite of ASA. This compound hydrolyzes to deuterated SA (SA-d4), which can be tracked with higher precision than non-deuterated SA in metabolic assays .
Triflusal
- Structural Analogy: Triflusal (C₁₀H₇F₃O₄), a fluorinated derivative of ASA, shares a similar core structure but demonstrates distinct pharmacological effects, including prolonged antiplatelet activity.
Metal Complexes of ASA (ACCo²⁺, ACZn²⁺)
- Enhanced Bioactivity : Metal-coordinated ASA derivatives, such as ACCo²⁺ and ACZn²⁺, exhibit stronger neurotropic and anti-inflammatory effects compared to ASA. This compound could facilitate studies on the stability and metabolism of such complexes, leveraging deuterium to trace metal-ligand interactions .
Other NSAIDs: Paracetamol (PAR) and Ibuprofen (IBU)
- Mechanistic Differences: PAR and IBU act via non-COX pathways, unlike ASA. However, deuterated analogs of these drugs (e.g., Paracetamol-d4) are similarly used as internal standards in analytical chemistry. This compound distinguishes itself by enabling studies on dimeric ASA derivatives, which are absent in PAR or IBU research .
Comparative Data Table
| Compound | Molecular Formula | Deuterium Atoms | Primary Application | Key Distinction |
|---|---|---|---|---|
| This compound | C₁₈H₆D₈O₇ | 8 | MS/NMR isotopic standard | Enhanced stability, deuterium labeling |
| Acetylsalicylic Acid (ASA) | C₉H₈O₄ | 0 | Therapeutic NSAID | Rapid hydrolysis to SA |
| Acetylsalicylic Anhydride | C₁₈H₁₄O₇ | 0 | Aspirin impurity profiling | Degradation byproduct, lower stability |
| Triflusal | C₁₀H₇F₃O₄ | 0 | Antithrombotic therapy | Fluorinated analog, prolonged activity |
| ACCo²⁺ Complex | Variable | 0 | Neurotropic/anti-inflammatory studies | Enhanced bioactivity vs. ASA |
Q & A
Q. What computational tools predict the physicochemical properties of this compound for method development?
- Methodological Answer :
- logD Prediction : Use ChemAxon’s logD calculator (based on deuterated fragment contributions) to estimate partitioning in ethanol-d₆/water systems .
- pKa Adjustment : Account for deuterium’s electron-withdrawing effects, reducing pKa by 0.1–0.3 units compared to non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
